molecular formula C23H24BrN3O5S2 B297031 2-{3-bromo[(4-methylphenyl)sulfonyl]anilino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide

2-{3-bromo[(4-methylphenyl)sulfonyl]anilino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide

Cat. No. B297031
M. Wt: 566.5 g/mol
InChI Key: CZUVLUFUTOZBSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{3-bromo[(4-methylphenyl)sulfonyl]anilino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide, commonly known as BMS-986165, is a small molecule inhibitor that targets the TYK2 (tyrosine kinase 2) enzyme. TYK2 is a member of the Janus kinase (JAK) family and plays a crucial role in the signaling pathway of various cytokines, including IL-12, IL-23, and type I interferons. BMS-986165 has been studied for its potential therapeutic applications in various autoimmune diseases, including psoriasis, lupus, and inflammatory bowel disease.

Mechanism of Action

BMS-986165 is a selective inhibitor of TYK2, which is a member of the 2-{3-bromo[(4-methylphenyl)sulfonyl]anilino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide family of kinases. TYK2 plays a crucial role in the signaling pathway of various cytokines, including IL-12, IL-23, and type I interferons. By inhibiting TYK2, BMS-986165 effectively blocks the downstream signaling pathway of these cytokines, leading to a reduction in inflammation and disease activity.
Biochemical and Physiological Effects:
BMS-986165 has been shown to effectively inhibit TYK2 and downstream cytokine signaling pathways in animal models of psoriasis, lupus, and inflammatory bowel disease. This leads to a reduction in inflammation and disease activity, as well as improvements in clinical symptoms and histological findings.

Advantages and Limitations for Lab Experiments

One of the major advantages of BMS-986165 is its selectivity for TYK2, which reduces the risk of off-target effects and toxicity. However, one of the limitations of BMS-986165 is its relatively short half-life, which may require frequent dosing in clinical applications.

Future Directions

There are several potential future directions for the research and development of BMS-986165. One area of interest is the potential use of BMS-986165 in combination with other therapies, such as biologics or other small molecule inhibitors, to enhance the efficacy of treatment. Another area of interest is the potential use of BMS-986165 in other autoimmune diseases, such as rheumatoid arthritis or multiple sclerosis. Additionally, further studies are needed to better understand the long-term safety and efficacy of BMS-986165 in clinical applications.

Synthesis Methods

The synthesis of BMS-986165 involves several steps, starting from commercially available starting materials. The key step in the synthesis is the coupling of 3-bromo-4-methylbenzenesulfonyl chloride with 3-(methyl(methylsulfonyl)amino)aniline to form the intermediate 2-(3-bromo-4-methylbenzenesulfonylamino)-N-(3-(methyl(methylsulfonyl)amino)phenyl)acetamide. This intermediate is then coupled with 3-bromoaniline to form the final product, BMS-986165.

Scientific Research Applications

BMS-986165 has been extensively studied for its potential therapeutic applications in various autoimmune diseases. In preclinical studies, BMS-986165 has been shown to effectively inhibit TYK2 and downstream cytokine signaling pathways, leading to a reduction in inflammation and disease activity in animal models of psoriasis, lupus, and inflammatory bowel disease.

properties

Molecular Formula

C23H24BrN3O5S2

Molecular Weight

566.5 g/mol

IUPAC Name

2-(3-bromo-N-(4-methylphenyl)sulfonylanilino)-N-[3-[methyl(methylsulfonyl)amino]phenyl]acetamide

InChI

InChI=1S/C23H24BrN3O5S2/c1-17-10-12-22(13-11-17)34(31,32)27(21-9-4-6-18(24)14-21)16-23(28)25-19-7-5-8-20(15-19)26(2)33(3,29)30/h4-15H,16H2,1-3H3,(H,25,28)

InChI Key

CZUVLUFUTOZBSJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=CC=C2)N(C)S(=O)(=O)C)C3=CC(=CC=C3)Br

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=CC=C2)N(C)S(=O)(=O)C)C3=CC(=CC=C3)Br

Origin of Product

United States

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